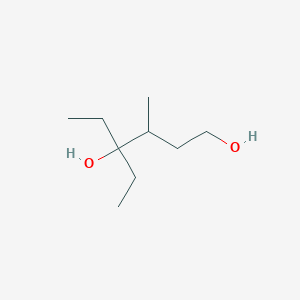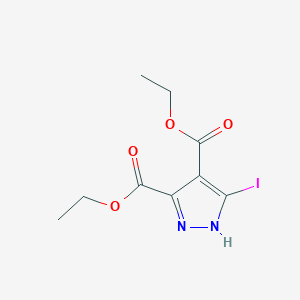
Bis(fluoren-9-yl)allylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(fluoren-9-yl)allylmethylsilane: is an organosilicon compound that features two fluorenyl groups attached to a silicon atom, which is also bonded to an allylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(fluoren-9-yl)allylmethylsilane typically involves the reaction of fluorenyl lithium with allylmethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(fluoren-9-yl)allylmethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl-based alcohols or hydrocarbons.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl-based alcohols or hydrocarbons.
Substitution: New organosilicon compounds with varied functional groups.
Aplicaciones Científicas De Investigación
Bis(fluoren-9-yl)allylmethylsilane has several applications in scientific research, including:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Polymer Chemistry: Incorporated into polymer backbones to improve thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of bis(fluoren-9-yl)allylmethylsilane in various reactions involves the interaction of the fluorenyl groups with other reactants. The silicon atom, being a central element, facilitates the formation of new bonds through its vacant d-orbitals. This allows for the stabilization of transition states and intermediates, leading to efficient reaction pathways.
Comparación Con Compuestos Similares
9,9’-Bis(fluoren-9-yl)fluorene: Similar structure but lacks the allylmethyl group.
9,9’-Bis(fluoren-9-yl)phenylsilane: Contains a phenyl group instead of an allylmethyl group.
9,9’-Bis(fluoren-9-yl)dimethylsilane: Features two methyl groups attached to the silicon atom.
Uniqueness: Bis(fluoren-9-yl)allylmethylsilane is unique due to the presence of the allylmethyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials with tailored properties.
Propiedades
IUPAC Name |
bis(9H-fluoren-9-yl)-methyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si/c1-3-20-31(2,29-25-16-8-4-12-21(25)22-13-5-9-17-26(22)29)30-27-18-10-6-14-23(27)24-15-7-11-19-28(24)30/h3-19,29-30H,1,20H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXJPAMPZYGCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)


